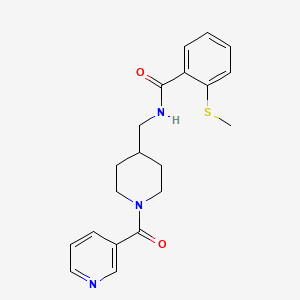

2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Description

2-(Methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a methylthio (-SMe) group at the 2-position of the benzamide core and a nicotinoylpiperidinylmethyl substituent on the amide nitrogen. This structure combines a lipophilic methylthio moiety with a nicotinoyl-piperidine group, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-methylsulfanyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-26-18-7-3-2-6-17(18)19(24)22-13-15-8-11-23(12-9-15)20(25)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSDRMOFLMJDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.

Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiolating agents.

Attachment of the Nicotinoylpiperidinyl Moiety: This step involves the coupling of the nicotinoylpiperidinyl group to the benzamide core, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The nicotinoylpiperidinyl moiety may interact with nicotinic acetylcholine receptors, while the benzamide core could influence various enzymatic activities. These interactions can modulate cellular signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Electron-Withdrawing Groups : Nitro () and fluoro () substituents improve metabolic stability and target affinity.

- Heterocyclic Appendages: Nicotinoylpiperidine (target compound) and quinoline (Capmatinib) may enhance CNS penetration or kinase inhibition .

- Methylthio vs.

Antimicrobial and Antifungal Activity

2-Azetidinone benzamide derivatives () exhibit potent antimicrobial activity. For example:

- Compound 4: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide showed MIC values of 6.25 µg/mL against S. aureus and C. albicans .

- QSAR Insights : Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial potency, suggesting chloro substituents and planar heterocycles enhance activity .

The target compound’s methylthio group may confer similar lipophilicity, but its nicotinoylpiperidine moiety could redirect activity toward eukaryotic targets (e.g., kinases) rather than microbial ones.

Anticancer Activity

- Capmatinib: A c-Met inhibitor with IC₅₀ values in the nanomolar range against METex14-mutated NSCLC .

- Compound 17 (): N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide showed moderate activity against MCF7 breast cancer cells (IC₅₀ ~50 µM) .

Physicochemical Properties

- Lipophilicity : Methylthio (logP ~2.5) vs. nitro (logP ~1.8) substituents influence membrane permeability.

- Crystallography: Asymmetric unit parameters (e.g., ) indicate that bulky substituents like nicotinoylpiperidine may reduce crystallinity compared to simpler analogs .

Biological Activity

2-(Methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name: 2-(Methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

- Molecular Formula: C_{15}H_{20}N_{2}O_{1}S

- Molecular Weight: 284.40 g/mol

The biological activity of 2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways.

Target Interaction

- Nicotinic Acetylcholine Receptors (nAChRs): The compound exhibits affinity for nAChRs, which are implicated in cognitive functions and neuroprotection.

- Enzymatic Inhibition: It may inhibit enzymes that play roles in neurotransmitter degradation, thereby enhancing synaptic availability.

Antioxidant Activity

Research indicates that the compound possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting against neurodegenerative diseases.

Neuroprotective Effects

In vitro studies have shown that 2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Neuroprotection | Significant | |

| Enzyme Inhibition | Yes |

Study 1: Neuroprotective Effects in Animal Models

In a study conducted on mice, administration of the compound resulted in a significant reduction of neuronal loss in models of induced oxidative stress. The results indicated a protective effect against neuronal apoptosis, highlighting its potential for treating neurodegenerative diseases.

Study 2: Cognitive Enhancement

Another study evaluated the effects of 2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide on cognitive performance in aged rats. The treated group showed improved memory retention compared to the control group, suggesting cognitive-enhancing properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylthio)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

Amide Coupling : React 2-(methylthio)benzoic acid with 1-nicotinoylpiperidin-4-ylmethylamine using coupling agents like HATU or EDC in dichloromethane (DCM) under nitrogen .

Purification : Use column chromatography (e.g., silica gel, chloroform:methanol 10:1) to isolate the product, followed by recrystallization from ethanol .

Yield Optimization : Employ high-throughput screening to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP). Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify the methylthio group (δ ~2.5 ppm for S-CH₃) and nicotinoylpiperidine protons (aromatic protons at δ 7.5–8.5 ppm, piperidine CH₂ at δ 1.5–3.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methylthio S-C absorption (~650 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodology : Test solubility in polar (water, methanol) and non-polar solvents (DCM, chloroform). For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the nicotinoyl group and nAChR α4β2 subunits. Prioritize hydrogen bonding with residues like Tyr195 and π-π stacking with TrpB .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- Free Energy Calculations : Apply MM-PBSA to quantify ΔG of binding, correlating with in vitro IC₅₀ data .

Q. What strategies resolve contradictions in observed vs. predicted metabolic stability for this compound?

- Methodology :

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t½). Compare LC-MS results with CYP450 inhibition profiles .

- Isotope Labeling : Track metabolic pathways via ¹⁴C-labeled methylthio group, identifying sulfoxide/sulfone metabolites .

- QSAR Models : Develop regression models incorporating logP, polar surface area, and steric parameters to refine stability predictions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antibacterial activity?

- Methodology :

- Analog Synthesis : Modify the methylthio group (e.g., replace with sulfonamide) or piperidine substituents (e.g., fluorophenyl derivatives) .

- Biological Testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC assays) .

- Target Identification : Use thermal shift assays to validate binding to bacterial AcpS-PPTase, a key enzyme in fatty acid biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.